molecular formula C18H13ClN2OS B12932713 1H-Benzimidazole, 5-chloro-2-(methylthio)-6-(2-naphthalenyloxy)- CAS No. 174503-48-1

1H-Benzimidazole, 5-chloro-2-(methylthio)-6-(2-naphthalenyloxy)-

Cat. No.: B12932713
CAS No.: 174503-48-1
M. Wt: 340.8 g/mol
InChI Key: CXAMQNQDJFZVFJ-UHFFFAOYSA-N
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Description

The compound 1H-Benzimidazole, 5-chloro-2-(methylthio)-6-(2-naphthalenyloxy)- (hereafter referred to as Compound Alpha) is a benzimidazole derivative with a unique substitution pattern: a chlorine atom at position 5, a methylthio group at position 2, and a 2-naphthalenyloxy moiety at position 4. It was designed as a bioisostere of triclabendazole (TCBZ), a frontline anthelmintic drug for treating fasciolosis caused by liver flukes in humans and livestock . Structural studies reveal that Compound Alpha shares a similar mechanism of action with TCBZ, disrupting microtubule stability in parasitic cells . Its crystal structure (Figure 1) shows an orthogonal orientation (83.99°) between the benzimidazole core and the naphthalenyloxy group, a feature critical for molecular interactions with tubulin .

Properties

CAS No.

174503-48-1

Molecular Formula

C18H13ClN2OS

Molecular Weight

340.8 g/mol

IUPAC Name

6-chloro-2-methylsulfanyl-5-naphthalen-2-yloxy-1H-benzimidazole

InChI

InChI=1S/C18H13ClN2OS/c1-23-18-20-15-9-14(19)17(10-16(15)21-18)22-13-7-6-11-4-2-3-5-12(11)8-13/h2-10H,1H3,(H,20,21)

InChI Key

CXAMQNQDJFZVFJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of 1H-Benzimidazole, 5-chloro-2-(methylthio)-6-(2-naphthalenyloxy)- involves a multi-step process starting from substituted nitroaniline derivatives, proceeding through nucleophilic substitution, reduction, cyclocondensation, and alkylation steps. The general synthetic sequence is as follows:

  • Nucleophilic Substitution to Form Ether Intermediate
    Starting material: 4,5-dichloro-2-nitroaniline
    Reagent: 1-naphthol
    Conditions: Known nucleophilic substitution conditions (e.g., base-mediated)
    Product: 4,5-dichloro-2-nitroaniline ether derivative

  • Reduction of Nitro Group to o-Phenylenediamine
    Reagent: Tin(II) chloride dihydrate (SnCl2·2H2O)
    Solvent: Ethanol
    Conditions: Stirring at 70 °C under nitrogen atmosphere for 3 hours
    Product: 4-chloro-5-(1-naphthyloxy)-1,2-phenylenediamine (o-phenylenediamine intermediate)

  • Cyclocondensation to Form 2-Mercaptobenzimidazole
    Reagents: Carbon disulfide (CS2), ethanol, potassium hydroxide (KOH)
    Conditions: Reaction in EtOH-KOH solution
    Product: 2-mercaptobenzimidazole derivative

  • Monoalkylation to Introduce Methylthio Group
    Reagents: Methyl iodide (CH3I), acetone, KOH
    Conditions: Alkylation reaction in acetone with KOH as base
    Product: Target compound 1H-Benzimidazole, 5-chloro-2-(methylthio)-6-(2-naphthalenyloxy)-

This synthetic route is adapted from Hernández et al. (2002) and related studies, which have demonstrated the efficiency and reproducibility of these steps.

Detailed Reaction Conditions and Yields

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Nucleophilic substitution of nitroaniline 4,5-dichloro-2-nitroaniline + 1-naphthol, base Not specified Formation of ether intermediate
2 Reduction of nitro group SnCl2·2H2O, EtOH, 70 °C, 3 h, N2 atmosphere 99.08 Product isolated as oil, used immediately
3 Cyclocondensation with CS2 CS2, EtOH-KOH solution 73 Product purified by recrystallization
4 Monoalkylation with methyl iodide CH3I, acetone, KOH 82.7 Fast reaction, purified by recrystallization

The reduction step is critical and performed under nitrogen to avoid oxidation. The cyclocondensation step yields a white powder purified by recrystallization from ethyl acetate-ethanol mixtures. The final alkylation is rapid and yields the methylthio-substituted benzimidazole as a white powder.

Purification and Characterization

  • Purification: Recrystallization is the primary method used for purification at various stages, employing solvents such as ethyl acetate, ethanol, chloroform, and methanol mixtures.
  • Characterization: The compounds are characterized by melting point determination, infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H-NMR), carbon-13 NMR (^13C-NMR), and elemental analysis to confirm structure and purity.

Structural Insights Relevant to Preparation

X-ray crystallography studies of the compound reveal that the benzimidazole ring and the naphthyloxy moiety are nearly orthogonal, which may influence the reactivity and stability of intermediates during synthesis. The methylthio group is slightly out of the benzimidazole plane, which is consistent with the monoalkylation step introducing this substituent.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Product/Intermediate Yield (%) Purification Method
Nucleophilic substitution 4,5-dichloro-2-nitroaniline, 1-naphthol, base Ether intermediate Not specified Extraction and washing
Reduction SnCl2·2H2O, EtOH, 70 °C, N2 atmosphere o-Phenylenediamine intermediate 99.08 Extraction, drying
Cyclocondensation CS2, EtOH-KOH solution 2-Mercaptobenzimidazole 73 Recrystallization (AcOEt–EtOH)
Monoalkylation CH3I, acetone, KOH Final compound (methylthio-substituted) 82.7 Recrystallization (CHCl3–MeOH)

Research Findings on Preparation

  • The synthetic method is robust and reproducible, yielding high purity product suitable for biological testing.
  • The reaction sequence is efficient, with high yields in reduction and alkylation steps.
  • The compound’s preparation avoids harsh conditions, using relatively mild reagents and solvents.
  • The final compound exhibits significant biological activity, validating the synthetic approach.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 5-chloro-2-(methylthio)-6-(2-naphthalenyloxy)- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of benzimidazole, including the compound , exhibit significant antimicrobial properties. A study evaluating the antimicrobial activity of synthesized derivatives showed promising results against both Gram-positive and Gram-negative bacteria as well as fungal species. The minimum inhibitory concentration (MIC) values indicated that several compounds derived from benzimidazole had potent effects against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMIC (µM)Target Organism
N11.27Bacillus subtilis
N81.43E. coli
N184.53Cancer cell line (HCT116)

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain derivatives exhibit potent cytotoxic effects against human colorectal carcinoma cell lines (HCT116). Notably, compounds N9 and N18 displayed IC50 values lower than that of the standard drug 5-Fluorouracil, indicating their potential as effective anticancer agents .

Table 2: Anticancer Activity of Benzimidazole Derivatives

CompoundIC50 (µM)Target Cell Line
N95.85HCT116
N184.53HCT116
Standard9.99HCT116

Fasciolicidal Activity

Another significant application of this compound is its fasciolicidal activity against Fasciola hepatica, a parasitic flatworm responsible for liver fluke disease. Studies have reported that the compound exhibits complete activity in vitro at specific concentrations and effectively removes adult flukes in animal models . This highlights its potential use in veterinary medicine.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 5-chloro-2-(methylthio)-6-(2-naphthalenyloxy)- would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine, methylthio, and naphthalenyloxy groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Benzimidazole derivatives are pharmacologically versatile, with substitutions at positions 2, 5, and 6 significantly influencing biological activity. Below is a detailed comparison of Compound Alpha with structurally or functionally related analogs:

Substituent Position and Activity

  • 5- vs. 6-Hydroxy Derivatives :
    The position of substituents profoundly impacts biological outcomes. For instance, 6-hydroxy-1-methylbenzimidazole exhibits greater enhancing activity for influenza virus multiplication at low concentrations (0.44 mM) compared to its 5-hydroxy counterpart. However, the 5-hydroxy derivative achieves higher maximal activity at elevated concentrations, suggesting steric or electronic effects dependent on substitution position . Compound Alpha’s 6-naphthalenyloxy group may confer enhanced lipophilicity and binding affinity compared to smaller substituents.

Antiparasitic Activity

  • 2-(Methylthio) Carboxamide Derivatives :
    Flores-Carrillo et al. synthesized 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives, with some showing potent antiparasitic activity against Giardia intestinalis (e.g., compound [369], IC50 = 0.010 µM). However, Compound Alpha’s activity against liver flukes is comparable to TCBZ, highlighting the importance of the naphthalenyloxy group for targeting specific parasites .
  • Nitro and Chloro Derivatives: N-substituted 6-chloro/nitro benzimidazoles demonstrate broad-spectrum antimicrobial and anticancer activities. For example, compound [370] (a 2-amino-5-nitro derivative) showed 7-fold higher potency than benznidazole against G. intestinalis (IC50 = 3.95 µM) . In contrast, Compound Alpha’s efficacy lies in its structural mimicry of TCBZ, emphasizing the role of bulky aromatic substituents in anthelmintic action .

Structural and Electronic Features

  • Thiophene-Substituted Analogs :
    A thiophene-substituted benzimidazole (5-chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole) exhibits dihedral angles of ~38° between the benzimidazole and thiophene rings. This contrasts with Compound Alpha’s near-orthogonal geometry (84°), which may influence binding to tubulin’s hydrophobic pockets .
  • Chloromethyl and Carboxylic Acid Derivatives: 2-(Chloromethyl)-1H-benzimidazoles (e.g., derivatives 32–39) and benzimidazole-2-carboxylic acids (e.g., 40–46) were synthesized for comparative biological studies.

Comparative Data Table

Compound Substituents Biological Activity Key Structural Feature Reference
Compound Alpha 5-Cl, 2-SCH3, 6-O-C10H7 Anthelmintic (TCBZ-like activity) Orthogonal naphthalenyloxy (84°)
2-(Methylthio)-5-carboxamide [369] 2-SCH3, 5-CONHR Antigiardial (IC50 = 0.010 µM) Carboxamide group enhances solubility
6-Hydroxy-1-methylbenzimidazole 6-OH, 1-CH3 Influenza virus enhancer Planar hydroxy group at position 6
5-Chloro-2-(thiophen-2-yl) analog 5-Cl, 2-thiophene Structural study Dihedral angle ~38° with thiophene

Key Findings and Implications

  • Substituent Position: Position 6 substitutions (e.g., naphthalenyloxy in Compound Alpha) favor bulky, lipophilic groups for parasitic targeting, while position 5 substituents (Cl, NO2) enhance antimicrobial activity .
  • Synthetic Optimization : Microwave-assisted methods could improve Compound Alpha’s synthesis efficiency .
  • Structural Insights : The orthogonal orientation of the naphthalenyloxy group in Compound Alpha likely stabilizes interactions with β-tubulin, a feature absent in analogs with smaller or planar substituents .

Biological Activity

1H-Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities, including antiparasitic, antifungal, and anticancer properties. The specific compound 1H-Benzimidazole, 5-chloro-2-(methylthio)-6-(2-naphthalenyloxy)- has garnered attention for its potential therapeutic applications.

  • Molecular Formula : C18H13ClN2OS
  • Molecular Weight : 340.83 g/mol
  • InChIKey : BRUDBEAFYXLNQE-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of 1H-Benzimidazole derivatives can be categorized based on their effects against various pathogens and biological targets. This section summarizes key findings from recent studies.

Antiparasitic Activity

  • Fasciolicidal Activity :
    • A study reported that a closely related compound, 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole, exhibited 100% activity against Fasciola hepatica at concentrations of 146.70 µM and 29.34 µM in vitro. Additionally, it completely eliminated both 3-day and 10-week-old Fasciola hepatica in sheep at a dosage of 15 mg/kg .
  • Antiprotozoal Activity :
    • Research on a series of benzimidazole derivatives demonstrated potent activity against protozoan parasites such as Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica. Some derivatives showed IC50 values in the nanomolar range, surpassing the efficacy of established treatments like metronidazole and albendazole .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications on the benzimidazole scaffold significantly influence biological activity. For instance:

  • Substituting different groups on the benzimidazole core can enhance selectivity and potency against specific pathogens.
  • The presence of a methylthio group at position 2 and a naphthyloxy group at position 6 has been linked to increased antiparasitic activity.

Case Study 1: Synthesis and Evaluation

In a detailed study, researchers synthesized various benzimidazole derivatives and evaluated their biological activities. The compound mentioned showed promising results in inhibiting parasite growth, indicating its potential as a lead compound for further drug development .

Case Study 2: Comparative Analysis

A comparative analysis involving multiple benzimidazole derivatives indicated that those with specific substitutions exhibited superior activity against protozoan parasites. For example, compounds with halogen substitutions demonstrated enhanced binding affinity to target enzymes involved in parasite metabolism .

Data Summary Table

Compound NameActivity TypeIC50 (µM)Reference
5-Chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazoleFasciolicidal146.70
Various Benzimidazole DerivativesAntiprotozoalNanomolar

Q & A

Q. What synthetic routes are available for preparing 5-chloro-2-(methylthio)-6-(2-naphthalenyloxy)-1H-benzimidazole, and what parameters are critical for optimizing yield and purity?

Methodological Answer: The synthesis involves cyclocondensation of substituted 1,2-diaminobenzene derivatives with appropriate electrophiles. For example, the title compound was synthesized via condensation of 1,2-diamine-4-chlorobenzene with methylthio and naphthyloxy precursors in methanol under reflux, followed by slow evaporation to obtain crystals . Key parameters include:

  • Solvent choice : Methanol is preferred for its polarity and ability to dissolve intermediates.
  • Temperature control : Reflux conditions (~80°C) ensure complete reaction while avoiding decomposition.
  • Purification : Recrystallization from methanol improves purity, with yields around 75% reported .
  • Characterization : Use 1H^1H-NMR (e.g., δ 2.72 ppm for S–CH3_3), 13C^{13}C-NMR, and mass spectrometry (m/z 340 [M+^+]) to confirm structure .

Q. How can X-ray crystallography determine the molecular conformation and intermolecular interactions of this benzimidazole derivative?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : Use a Bruker SMART X2S diffractometer (MoKα radiation, λ = 0.71073 Å) at 200 K to minimize thermal motion artifacts .
  • Structure refinement : Employ SHELXL for small-molecule refinement, focusing on R factors (e.g., R1=0.038R_1 = 0.038, wR2=0.093wR_2 = 0.093) to assess model accuracy .
  • Intermolecular interactions : Identify hydrogen bonds (e.g., N–H⋯O and O–H⋯N) and π-π stacking using software like Mercury. For this compound, chains along the [100] axis are stabilized by these interactions .

Advanced Research Questions

Q. What methodological considerations are essential when analyzing rotational disorder in the crystal structure of such compounds?

Methodological Answer: Rotational disorder (e.g., thiophene ring disorder in related benzimidazoles ) requires:

  • Occupancy refinement : Use SHELXL to model major/minor components (e.g., 92.7:7.3 ratio) with constrained thermal parameters .
  • Validation tools : Check residual electron density maps and ADDSYM to avoid overinterpretation.
  • High-resolution data : Collect data to θ > 25° to resolve subtle disorder. For example, Rint_{int} < 0.072 ensures data quality .

Q. How does the orthogonal orientation between the benzimidazole core and naphthyloxy group influence biological activity, and what experimental approaches can validate this relationship?

Methodological Answer: The near-orthogonal angle (83.99° between planes) may enhance binding to tubulin by mimicking TCBZ’s conformation . To validate:

  • Structure-activity relationship (SAR) studies : Synthesize analogs with varying dihedral angles (e.g., replacing naphthyloxy with planar groups) and test antiparasitic activity in vitro.
  • Molecular docking : Use programs like AutoDock Vina to simulate binding to β-tubulin. Compare docking scores with experimental EC50_{50} values.
  • Electron microscopy : Assess microtubule destabilization in parasites treated with the compound, as done for TCBZ .

Q. What strategies resolve discrepancies in crystallographic data, such as co-crystallization of structural isomers?

Methodological Answer: Co-crystallized isomers (e.g., 5-chloro vs. 6-chloro impurities in related compounds ) require:

  • Occupancy refinement : Model site-specific disorder with PART instructions in SHELXL .
  • Validation metrics : Monitor Rmerge_{merge} and CC1/2_{1/2} during data integration to detect twinning or pseudo-symmetry.
  • Complementary techniques : Use 19F^{19}F-NMR (if halogenated) or HPLC to quantify isomer ratios in solution .

Q. How can computational methods predict the thermodynamic stability of intermolecular interactions in the crystal lattice?

Methodological Answer:

  • Hirshfeld surface analysis : Quantify interaction types (e.g., H-bonding vs. van der Waals) using CrystalExplorer.
  • DFT calculations : Compute interaction energies (e.g., for C–H⋯N bonds) at the B3LYP/6-311G++(d,p) level to rank stabilization contributions.
  • Lattice energy minimization : Use Dassault BIOVIA Materials Studio to simulate packing efficiency and compare with experimental densities (e.g., 1.454 Mg/m3^3 ).

Q. What experimental design principles apply when correlating crystallographic data with solubility and bioavailability?

Methodological Answer:

  • Powder X-ray diffraction (PXRD) : Compare experimental and simulated patterns to confirm bulk crystallinity and polymorphism.
  • Solubility assays : Measure equilibrium solubility in biorelevant media (e.g., FaSSIF) and correlate with hydrogen-bond donors/acceptors from the crystal structure.
  • Permeability studies : Use Caco-2 cell monolayers to assess intestinal absorption, guided by the compound’s logP (estimated via HPLC retention times).

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